

# Step-by-step protocol for 5-Aminononane synthesis

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: 5-Aminononane

Cat. No.: B1583900

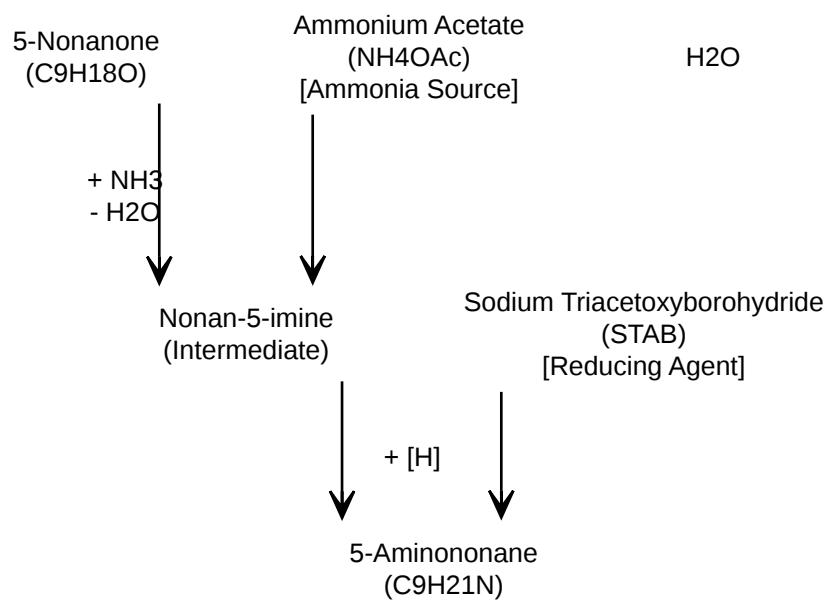
[Get Quote](#)

## An Application Note for the Synthesis of 5-Aminononane

Topic: Step-by-step protocol for **5-Aminononane** synthesis Audience: Researchers, scientists, and drug development professionals.

## Introduction

**5-Aminononane** (also known as 5-nonylamine) is a primary aliphatic amine with the chemical formula C<sub>9</sub>H<sub>21</sub>N.[1][2][3][4] Structurally, it features a nine-carbon chain with an amino group (-NH<sub>2</sub>) located at the central, fifth carbon position.[1] This configuration imparts specific physical and chemical properties that make it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and specialty chemicals.[1] Its molecular weight is approximately 143.27 g/mol, and it is identified by the CAS Registry Number 2198-45-0.[1][2][5]


While several synthetic routes exist for the preparation of amines, reductive amination of a corresponding ketone stands out as the most versatile and widely employed approach for synthesizing **5-aminononane**.[1][6][7] This method is favored for its operational simplicity, high atom economy, and excellent yields.[1] The process involves the reaction of 5-nonenone with an ammonia source to form an intermediate imine, which is then reduced *in situ* to the desired primary amine.[1][6] This guide provides a detailed, field-proven protocol for the synthesis, purification, and characterization of **5-aminononane** via reductive amination using sodium triacetoxyborohydride.

## Principle of Reductive Amination

The synthesis proceeds as a one-pot reaction, which can be conceptually divided into two key stages:

- **Imine Formation:** 5-nonenone reacts with an ammonia source (here, ammonium acetate) in a reversible condensation reaction. The nucleophilic ammonia attacks the electrophilic carbonyl carbon of the ketone to form a hemiaminal intermediate. This intermediate then dehydrates to yield a C=N double bond, forming the corresponding imine.[1][6]
- **Imine Reduction:** A selective reducing agent is used to reduce the imine to a saturated amine. The choice of reducing agent is critical to ensure that the imine is reduced preferentially over the starting ketone.[1][8]

## Reaction Pathway: 5-Nonanone to 5-Aminononane



[Click to download full resolution via product page](#)

Caption: Reductive amination pathway from ketone to primary amine.

## Methodology: Synthesis via Reductive Amination

This protocol prioritizes the use of Sodium Triacetoxyborohydride (STAB) as the reducing agent. While Sodium Cyanoborohydride ( $\text{NaBH}_3\text{CN}$ ) has been traditionally used, achieving yields of 75-85%, STAB is a superior alternative.<sup>[1]</sup> It is less toxic, requires no stringent pH control, and its bulky nature enhances selectivity, typically affording higher yields of 80-92% under mild conditions.<sup>[1][9]</sup>

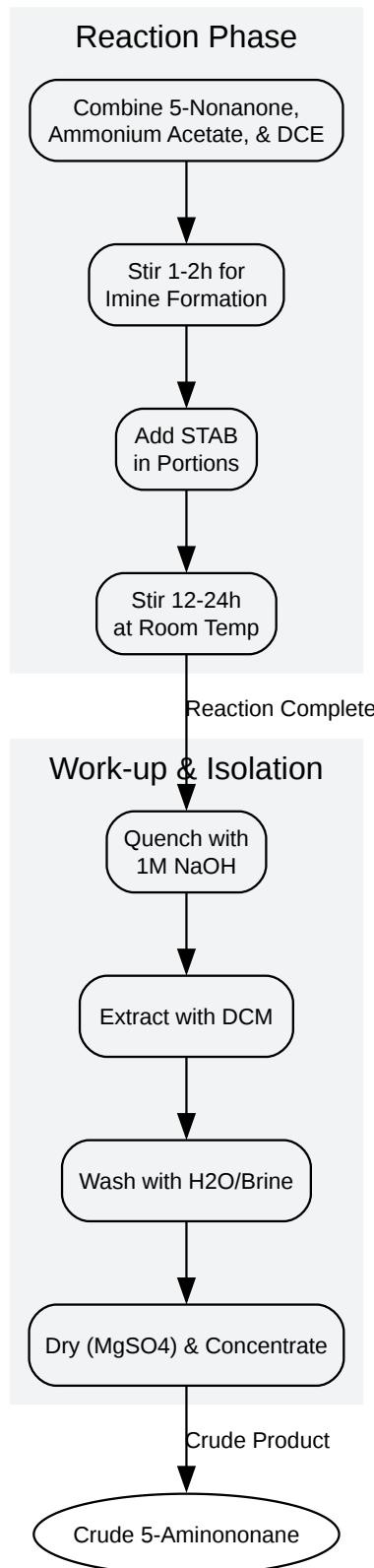
## Materials and Equipment

| Reagents & Chemicals                                       | Equipment                              |
|------------------------------------------------------------|----------------------------------------|
| 5-Nonanone ( $\geq 98\%$ )                                 | Round-bottom flask (250 mL)            |
| Ammonium Acetate ( $\text{NH}_4\text{OAc}$ , $\geq 98\%$ ) | Magnetic stirrer and stir bar          |
| Sodium Triacetoxyborohydride (STAB)                        | Reflux condenser                       |
| 1,2-Dichloroethane (DCE, anhydrous)                        | Inert gas line (Nitrogen or Argon)     |
| Sodium Hydroxide ( $\text{NaOH}$ , 1M aq. soln.)           | Separatory funnel                      |
| Dichloromethane (DCM)                                      | Rotary evaporator                      |
| Anhydrous Magnesium Sulfate ( $\text{MgSO}_4$ )            | Standard laboratory glassware          |
| Deionized Water                                            | Thin-Layer Chromatography (TLC) plates |

## Quantitative Data for Synthesis

| Reagent                  | MW ( g/mol ) | Amount | Moles      | Equivalents |
|--------------------------|--------------|--------|------------|-------------|
| 5-Nonanone               | 142.24       | 5.00 g | 35.15 mmol | 1.0         |
| Ammonium Acetate         | 77.08        | 8.13 g | 105.5 mmol | 3.0         |
| STAB                     | 211.94       | 8.94 g | 42.18 mmol | 1.2         |
| 1,2-Dichloroethane (DCE) | -            | 100 mL | -          | -           |

## Detailed Step-by-Step Protocol


## PART 1: Reaction Setup and Execution

- **Flask Preparation:** To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 5-nonenone (5.00 g, 35.15 mmol) and ammonium acetate (8.13 g, 105.5 mmol).
- **Solvent Addition:** Add 100 mL of anhydrous 1,2-dichloroethane (DCE) to the flask.
- **Imine Formation:** Stir the mixture vigorously at room temperature for 1-2 hours to facilitate the formation of the imine intermediate. The solution will likely remain a suspension.
- **Addition of Reducing Agent:** Carefully add sodium triacetoxyborohydride (STAB) (8.94 g, 42.18 mmol) to the suspension in small portions over 15-20 minutes. **Causality Note:** Portion-wise addition helps to control any potential exotherm and ensures a steady reaction rate.
- **Reaction:** Allow the reaction to stir at room temperature under an inert atmosphere (e.g., nitrogen) for 12-24 hours.
- **Monitoring:** Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone spot has disappeared.

## PART 2: Work-up and Isolation

- **Quenching:** Once the reaction is complete, carefully quench it by slowly adding 50 mL of 1M aqueous sodium hydroxide (NaOH) solution. Stir for 15 minutes. **Causality Note:** The basic solution neutralizes the acetic acid byproduct from STAB and deprotonates the ammonium salt of the product, liberating the free amine into the organic phase.
- **Extraction:** Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with 50 mL portions of dichloromethane (DCM).
- **Combine and Wash:** Combine all organic layers and wash them with 50 mL of deionized water, followed by 50 mL of brine to remove residual water-soluble impurities.
- **Drying and Concentration:** Dry the combined organic phase over anhydrous magnesium sulfate ( $MgSO_4$ ), filter, and concentrate the solvent using a rotary evaporator to yield the crude **5-aminononane** as an oil.

# Experimental Workflow



[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and isolation of crude **5-aminononane**.

## Purification Protocol: Fractional Vacuum Distillation

The crude product contains the desired **5-aminononane** along with potential impurities.

Fractional distillation is the most effective method for purifying simple aliphatic amines on a laboratory scale, separating compounds based on differences in their boiling points.[\[1\]](#)

- Apparatus Setup: Assemble a fractional distillation apparatus equipped with a short Vigreux column, a condenser, and a receiving flask. Ensure all joints are properly sealed for vacuum application.
- Transfer Crude Product: Transfer the crude oil into the distillation flask.
- Apply Vacuum: Gradually apply vacuum to the system. **5-Aminononane** has a boiling point of approximately 191-193 °C at atmospheric pressure, but distillation under reduced pressure is recommended to prevent thermal decomposition.
- Heating: Gently heat the distillation flask using a heating mantle.
- Collect Fractions: Discard any initial low-boiling fractions. Collect the fraction that distills at the expected boiling point for **5-aminononane** under the applied vacuum. Typical recovery yields from distillation range from 70-90%.[\[1\]](#)
- Final Product: The collected fraction should be a clear, colorless liquid, which is the purified **5-aminononane**.

## Characterization of 5-Aminononane

The identity and purity of the synthesized product must be confirmed using standard analytical techniques.

| Analysis Technique                      | Expected Result                                                                                                                                                                                                                                                                                |
|-----------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Mass Spectrometry (EI)                  | Molecular Ion ( $M^+$ ): $m/z = 143$ . Key Fragments: $m/z = 86$ (from cleavage alpha to the nitrogen), $m/z = 30$ . <sup>[2][5]</sup>                                                                                                                                                         |
| $^1\text{H}$ NMR ( $\text{CDCl}_3$ )    | Signals corresponding to the butyl chains (triplets and multiplets between $\sim 0.9\text{-}1.5$ ppm), a signal for the methine proton ( $\text{CH-N}$ ) around $\sim 2.7$ ppm, and a broad singlet for the amine protons ( $-\text{NH}_2$ ) which can vary in chemical shift. <sup>[10]</sup> |
| $^{13}\text{C}$ NMR ( $\text{CDCl}_3$ ) | Five distinct signals are expected due to the molecule's symmetry: four for the butyl chains and one for the methine carbon attached to the nitrogen. <sup>[5]</sup>                                                                                                                           |
| IR Spectroscopy (Neat)                  | Characteristic N-H stretching vibrations for a primary amine in the range of $3300\text{-}3400\text{ cm}^{-1}$ , and C-H stretching just below $3000\text{ cm}^{-1}$ . <sup>[2][3][5]</sup>                                                                                                    |

## Safety and Handling

- Reagents: Handle all chemicals in a well-ventilated fume hood. 1,2-dichloroethane is a suspected carcinogen. Sodium triacetoxyborohydride can react with moisture; handle it in a dry environment.
- Product: **5-Aminononane** is expected to be an irritant to the skin and eyes.<sup>[1]</sup> Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
- Disposal: Dispose of all chemical waste according to institutional and local regulations.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Buy 5-Aminononane | 2198-45-0 [smolecule.com]
- 2. 5-Nonylamine [webbook.nist.gov]
- 3. 5-Nonylamine [webbook.nist.gov]
- 4. 5-AMINONONANE | CAS: 2198-45-0 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]
- 5. 5-Aminononane | C9H21N | CID 137475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pepite-depot.univ-lille.fr [pepite-depot.univ-lille.fr]
- 8. Reductive Amination - Chemistry Steps [chemistrysteps.com]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
- To cite this document: BenchChem. [Step-by-step protocol for 5-Aminononane synthesis]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1583900#step-by-step-protocol-for-5-aminononane-synthesis]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)